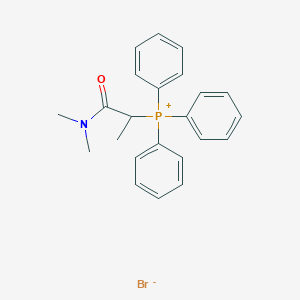
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is a synthetic organic compound that belongs to the class of phosphonium salts. These compounds are known for their applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The unique structure of this compound, featuring a phosphonium center, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as 1-(Dimethylamino)-1-oxopropan-2-yl bromide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium chloride for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triphenylphosphine oxide, while substitution reactions may produce different phosphonium salts.
Scientific Research Applications
Chemistry
In chemistry, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide is used as a reagent in organic synthesis. It can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Biology
In biological research, this compound may be used in studies involving cell membrane permeability and ion transport due to its ionic nature.
Medicine
In medicinal chemistry, phosphonium salts are explored for their potential as drug delivery agents, particularly in targeting mitochondria due to their ability to accumulate in these organelles.
Industry
In the industrial sector, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the compound’s entry into cells, where it can interact with intracellular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetraphenylphosphonium bromide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, (1-(Dimethylamino)-1-oxopropan-2-yl)triphenylphosphoniumbromide has a unique structure that combines a phosphonium center with a dimethylamino group, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25BrNOP |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
[1-(dimethylamino)-1-oxopropan-2-yl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C23H25NOP.BrH/c1-19(23(25)24(2)3)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,1-3H3;1H/q+1;/p-1 |
InChI Key |
PDCKSMFPYHRHDC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)N(C)C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















